

N-Formylglycine Ethyl Ester literature review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Formylglycine Ethyl Ester*

Cat. No.: *B140467*

[Get Quote](#)

An In-depth Technical Guide to **N-Formylglycine Ethyl Ester**

Introduction

N-Formylglycine ethyl ester, with the CAS number 3154-51-6, is an N-formyl derivative of the amino acid glycine.^{[1][2]} Its chemical structure features a formyl group attached to the nitrogen atom of glycine ethyl ester.^[1] This compound serves as a crucial building block and intermediate in various chemical transformations, particularly in peptide synthesis and the creation of more complex organic molecules.^[1] Its unique structure and reactivity, specifically the formylation at the nitrogen atom, allow for diverse applications in organic synthesis and biochemistry that distinguish it from simpler glycine derivatives.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications for researchers and professionals in drug development.

Chemical and Physical Properties

N-Formylglycine ethyl ester is a combustible liquid characterized by the following properties.
^{[3][4]}

Property	Value	Source(s)
Molecular Formula	C ₅ H ₉ NO ₃	[1] [5]
Molecular Weight	131.13 g/mol	[3] [6]
CAS Number	3154-51-6	[1] [3]
Boiling Point	267-269 °C (lit.)	[3] [4]
Density	1.15 g/mL at 25 °C (lit.)	[3] [4]
Refractive Index	n _{20/D} 1.453 (lit.)	[3]
Assay	≥98.0% (GC)	[3]
InChI Key	GMBCCCEOJUWMBPF- UHFFFAOYSA-N	[3]
SMILES String	CCOC(=O)CNC=O	[3]
Synonyms	Ethyl Formamidoacetate, For- Gly-OEt	

Synthesis of N-Formylglycine Ethyl Ester

The synthesis of **N-Formylglycine ethyl ester** can be accomplished through several methods. A common and well-documented procedure involves the formylation of glycine ethyl ester hydrochloride.

Experimental Protocol: Formylation using Methyl Formate

This protocol is adapted from a procedure published in *Organic Syntheses*.[\[7\]](#)

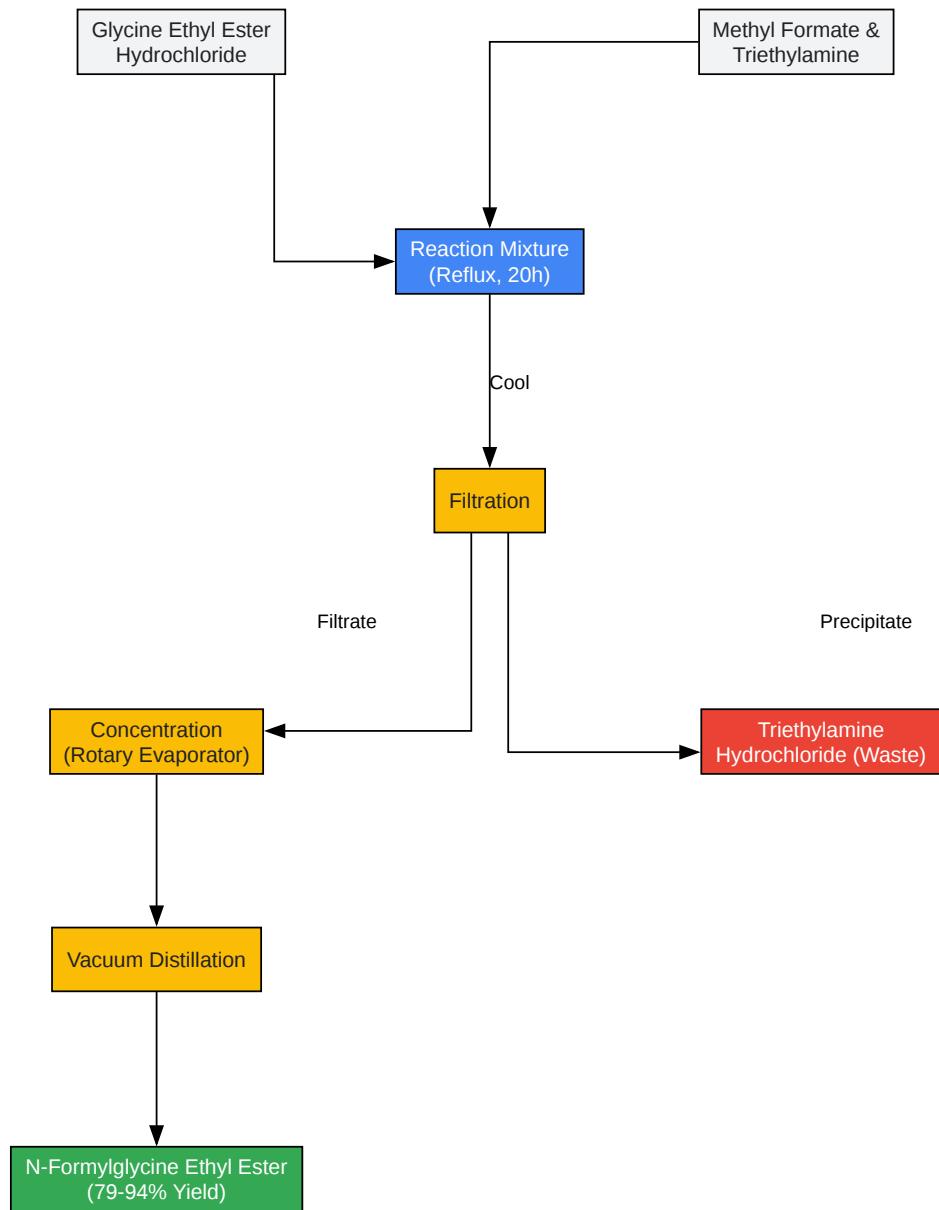
1. Reaction Setup:

- Charge a 1-liter, three-necked, round-bottomed flask with 69.5 g (0.495 mole) of glycine ethyl ester hydrochloride and 250 ml of methyl formate.

- Equip the flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

2. Reagent Addition:

- Stir the suspension and bring it to reflux.
- Add 55.0 g (0.544 mole) of triethylamine dropwise from the funnel.


3. Reaction and Workup:

- Continue stirring and heating under reflux for 20 hours.
- After cooling the mixture to room temperature, filter it through a Büchner funnel to remove the triethylamine hydrochloride precipitate.
- Concentrate the filtrate using a rotary evaporator.

4. Purification:

- Distill the resulting clear oil under reduced pressure.
- This yields 51.7–61.5 g (79–94%) of **N-formylglycine ethyl ester**. The boiling point is noted as 94–97°C at 0.05 mm Hg.[7]

An alternative, environmentally friendly method involves reacting glycine ethyl ester hydrochloride with ammonium formate in dry acetonitrile at reflux, which can produce high-purity product with a yield of around 91%.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N-Formylglycine Ethyl Ester**.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of **N-Formylglycine ethyl ester**.

While full datasets often require database access, the types of available spectra are listed below.

Spectrum Type	Solvent / Method	Database Source
¹ H NMR	CDCl ₃	SpectraBase[8]
¹³ C NMR	DMSO-D6	SpectraBase[9]
Mass Spec (GC)	GC-MS	SpectraBase[10]

Note: Detailed spectral data, including chemical shifts and peak assignments, are available in the cited databases.

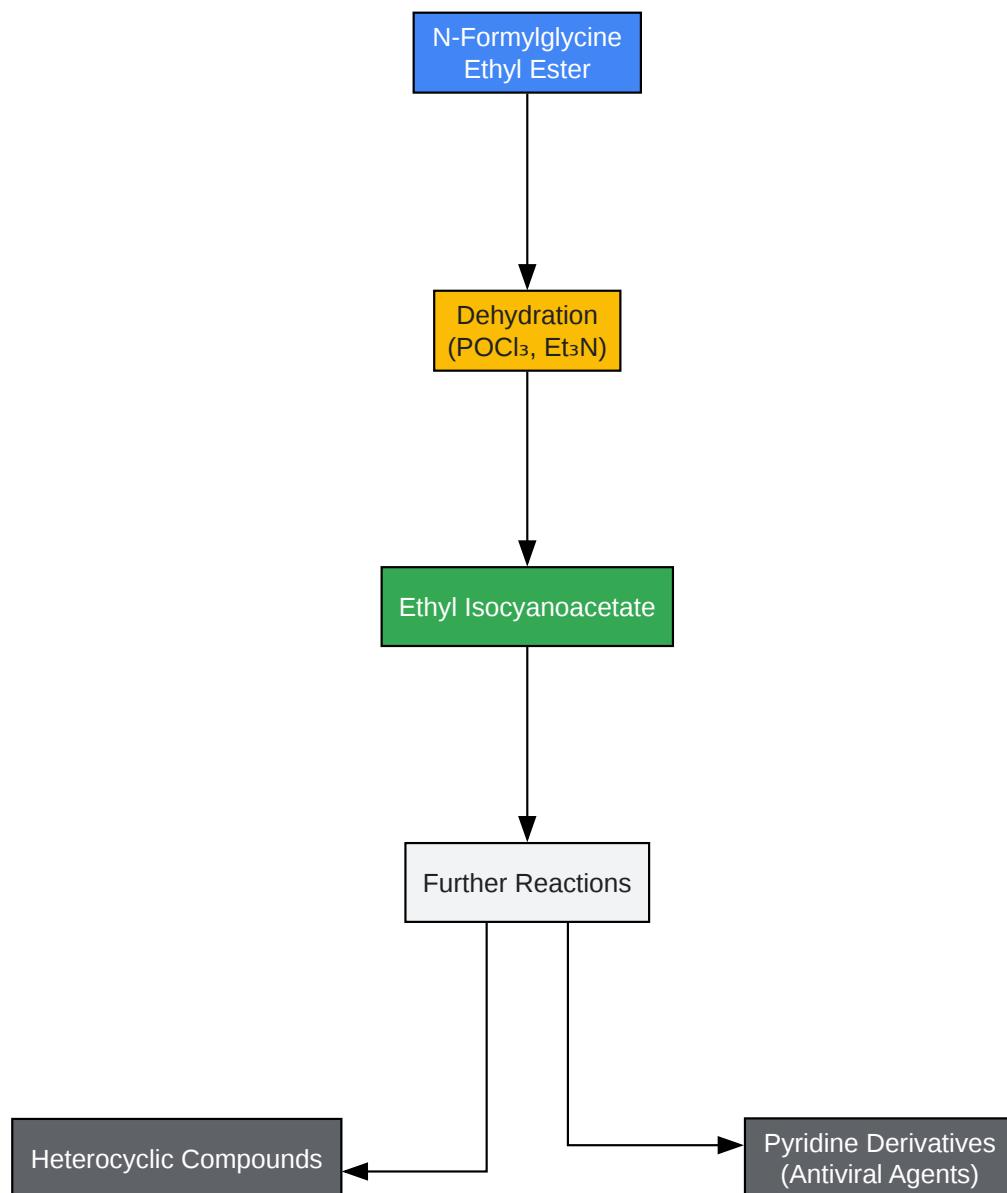
Applications in Organic Synthesis

N-Formylglycine ethyl ester is a versatile intermediate with significant applications in research and development.

Peptide Synthesis

It serves as a protected amino acid building block suitable for solution-phase peptide synthesis. [3] The formyl group protects the nitrogen atom, allowing for controlled coupling reactions to extend a peptide chain.[1]

Intermediate for Isocyanoacetate Synthesis


A primary application is its use in the preparation of ethyl isocyanoacetate, a valuable reagent in organic chemistry.[1] This transformation is achieved through dehydration.[1]

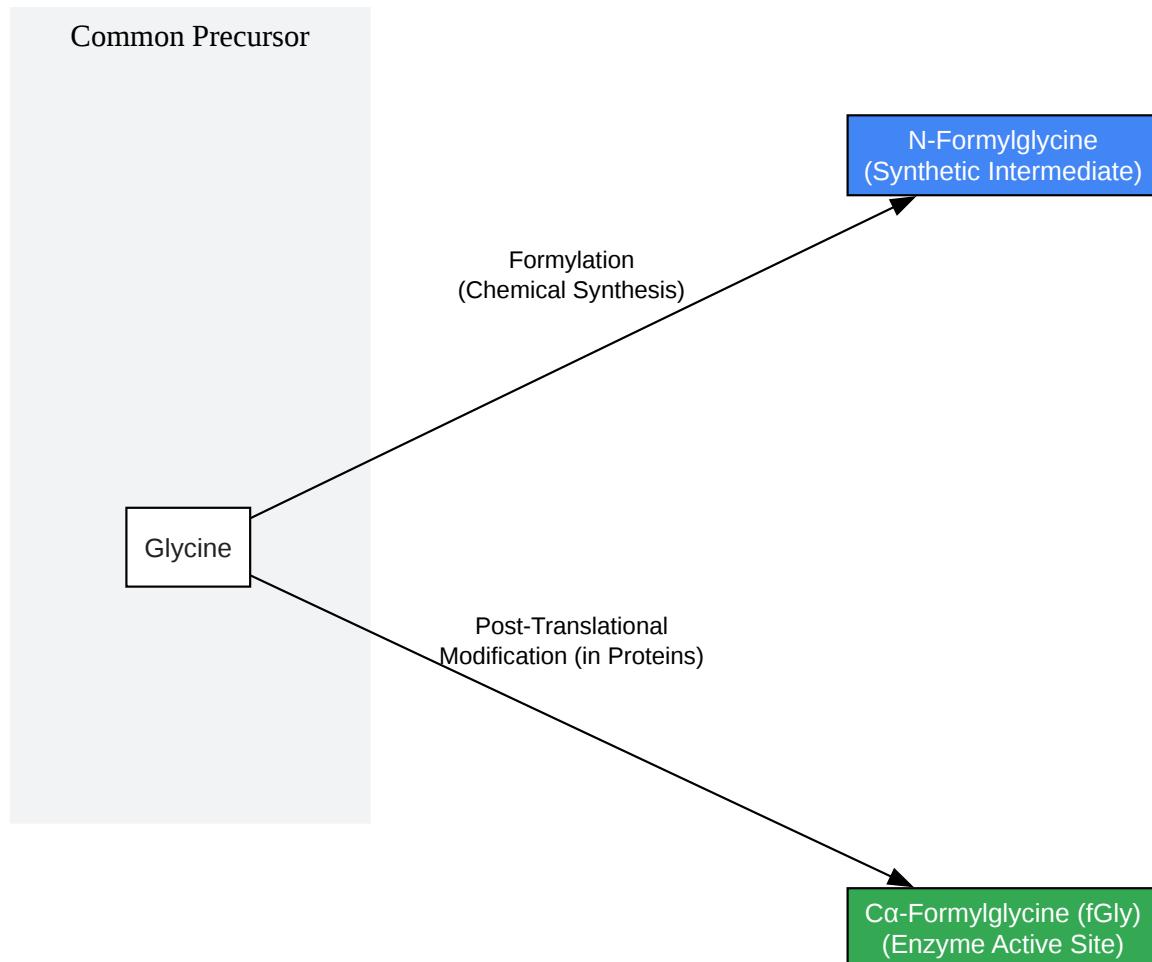
Experimental Protocol: Dehydration to Ethyl Isocyanoacetate[7]

- A solution of **N-formylglycine ethyl ester** (0.500 mole) and triethylamine (1.234 moles) in dichloromethane is cooled to 0°C.
- Phosphorus oxychloride (0.498 mole) is added dropwise, maintaining the low temperature.
- After stirring and aqueous workup, the organic layers are combined, dried, and concentrated.

- Distillation of the residue yields ethyl isocyanoacetate (76–78% yield).[\[7\]](#)

Ethyl isocyanoacetate is a key intermediate for synthesizing various heterocyclic compounds.
[\[1\]](#)

[Click to download full resolution via product page](#)


Caption: Role as an intermediate in synthetic pathways.

Potential Biological and Antiviral Activity

While specific biological activity data for **N-Formylglycine ethyl ester** is limited, it has been used in the preparation of pyridine derivatives that act as peptidomimetic inhibitors and antiviral agents.^[4] Some research suggests it may inhibit the replication of certain RNA viruses, though further investigation is required to confirm these activities and understand the underlying mechanisms.^[1] As a glycine derivative, it belongs to a class of molecules that can influence anabolic hormone secretion and support physiological activities.^{[2][6]}

Context: N-Formylglycine vs. $\text{C}\alpha$ -Formylglycine

It is critical to distinguish **N-Formylglycine ethyl ester** from the biologically significant $\text{C}\alpha$ -formylglycine (fGly). The "N-" prefix denotes formylation on the amino group. In contrast, fGly is a catalytically essential residue found in the active sites of type I sulfatases, where an aldehyde group is attached to the alpha-carbon.^[11] This fGly residue is not synthesized from N-formyl precursors but is generated post-translationally by the oxidation of a cysteine or serine residue within the enzyme.^[11]

[Click to download full resolution via product page](#)

Caption: Conceptual distinction between N-Formylglycine and C α -Formylglycine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy N-Formylglycine ethyl ester | 3154-51-6 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Formylglycine ethyl ester = 98.0 GC 3154-51-6 [sigmaaldrich.com]
- 4. N-FORMYLGLYCINE ETHYL ESTER | 3154-51-6 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. reactivi.ro [reactivi.ro]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Formylglycine, a Post-Translationally Generated Residue with Unique Catalytic Capabilities and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Formylglycine Ethyl Ester literature review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b140467#n-formylglycine-ethyl-ester-literature-review\]](https://www.benchchem.com/product/b140467#n-formylglycine-ethyl-ester-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com